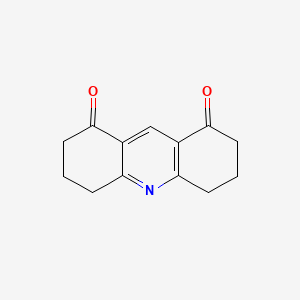
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione
描述
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione is a chemical compound belonging to the acridinedione family. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. The tetrahydro derivative of 1,8-acridinedione is particularly interesting due to its stability and reactivity under different conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aromatic aldehydes in the presence of a catalyst. One common method employs silica boron-sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst. This method is efficient and environmentally friendly, providing high yields under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts like SBSANs also facilitates the recovery and reuse of the catalyst, making the process more sustainable .
化学反应分析
Types of Reactions
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex acridinedione derivatives.
Reduction: Reduction reactions can yield tetrahydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridinedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted acridinedione derivatives, which can be further functionalized for specific applications .
科学研究应用
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
相似化合物的比较
Similar Compounds
1,8-Dioxo-octahydroxanthene: Another compound with a similar core structure but different functional groups.
1,8-Dioxo-9-aryl-10-aryl-decahydroacridine: A derivative with additional aryl groups, offering different reactivity and applications.
Uniqueness
3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione stands out due to its stability and ease of synthesis.
属性
IUPAC Name |
2,3,4,5,6,7-hexahydroacridine-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWKFHKPMJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369490 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56798-21-1 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B1657408.png)
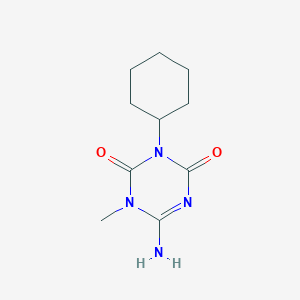
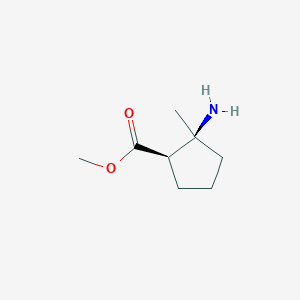
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1657412.png)
![4-chloro-N-[3-(dimethylamino)propyl]-2-nitrobenzamide](/img/structure/B1657414.png)
![1,4-Naphthalenedione, 2-[(methylphenylamino)acetyl]-3-phenyl-](/img/structure/B1657415.png)
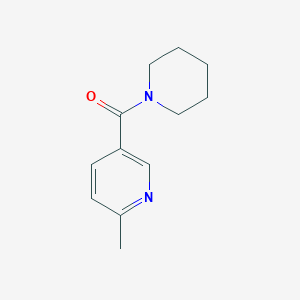
![Benzo[a]phenazin-5-ol, 6-chloro-9,10-dimethyl-](/img/structure/B1657417.png)
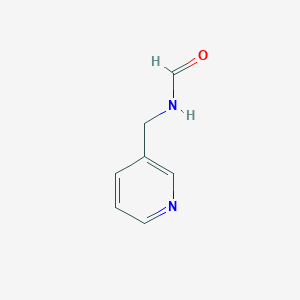
![4-[[2-(5-Phenyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1657419.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B1657422.png)
![2-(4-Hydroxyphenyl)benzo[f]isoindole-1,3-dione](/img/structure/B1657423.png)
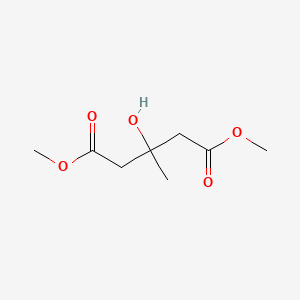
![Methyl 4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoate](/img/structure/B1657431.png)
